molecular formula C30H28ClF5N2O2RuS B12509819 (2-Amino-1,2-diphenylethyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

(2-Amino-1,2-diphenylethyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

Cat. No.: B12509819
M. Wt: 712.1 g/mol
InChI Key: UWFMZLATRGEOIW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

?(2)-ruthenium(2+) (2-amino-1,2-diphenylethyl)(2,3,4,5,6-pentafluorobenzenesulfonyl)azanide cymene chloride: is a complex organometallic compound It features a ruthenium center coordinated with a cymene ligand, an azanide ligand derived from 2-amino-1,2-diphenylethyl, and a pentafluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ?(2)-ruthenium(2+) (2-amino-1,2-diphenylethyl)(2,3,4,5,6-pentafluorobenzenesulfonyl)azanide cymene chloride typically involves the following steps:

    Ligand Preparation: The 2-amino-1,2-diphenylethyl ligand is synthesized through a series of organic reactions, starting from benzaldehyde and nitroethane, followed by reduction and amination.

    Metalation: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent like sodium borohydride.

    Complex Formation: The resulting ruthenium complex is treated with cymene and pentafluorobenzenesulfonyl chloride to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.

Major Products:

    Oxidation: Higher oxidation state ruthenium complexes.

    Reduction: Lower oxidation state ruthenium complexes.

    Substitution: New ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation.

Biology:

    Anticancer Research: It has shown potential as an anticancer agent due to its ability to interact with DNA and proteins, leading to cell death.

Medicine:

    Drug Development: The compound is being explored for its therapeutic potential in treating cancer and other diseases.

Industry:

    Materials Science: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ?(2)-ruthenium(2+) (2-amino-1,2-diphenylethyl)(2,3,4,5,6-pentafluorobenzenesulfonyl)azanide cymene chloride involves its interaction with biological molecules. The ruthenium center can coordinate with DNA and proteins, disrupting their normal function. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The pentafluorobenzenesulfonyl group enhances the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

    Ruthenium(II) arene complexes: These compounds have similar structures but different ligands, such as benzene or toluene.

    Ruthenium(II) polypyridyl complexes: These complexes feature polypyridyl ligands instead of azanide ligands.

    Ruthenium(II) phosphine complexes: These compounds have phosphine ligands in place of the azanide and cymene ligands.

Uniqueness: The uniqueness of ?(2)-ruthenium(2+) (2-amino-1,2-diphenylethyl)(2,3,4,5,6-pentafluorobenzenesulfonyl)azanide cymene chloride lies in its specific combination of ligands, which confer distinct chemical and biological properties. The presence of the pentafluorobenzenesulfonyl group enhances its stability and lipophilicity, making it a promising candidate for various applications.

Properties

IUPAC Name

(2-amino-1,2-diphenylethyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFMZLATRGEOIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClF5N2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.